Wkkelrdayreaqqlvqrvpkmknkprs

G protein-coupled receptor kinase 2 Gβγ antagonist Selectivity profiling

GRK2i (CAS 148505-03-7) is a synthetic 28‑amino‑acid polypeptide whose sequence, WKKELRDAYREAQQLVQRVPKMKNKPRS, corresponds to the Gβγ‑binding domain of G‑protein‑coupled receptor kinase 2 (GRK2). It functions as a competitive Gβγ antagonist, preventing the Gβγ‑dependent membrane translocation and activation of GRK2.

Molecular Formula C153H256N50O41S
Molecular Weight 3484.0 g/mol
Cat. No. B13399398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWkkelrdayreaqqlvqrvpkmknkprs
Molecular FormulaC153H256N50O41S
Molecular Weight3484.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CNC5=CC=CC=C54)N
InChIInChI=1S/C153H256N50O41S/c1-78(2)70-105(195-136(230)102(51-56-118(212)213)188-127(221)91(33-15-20-59-155)181-126(220)90(32-14-19-58-154)180-124(218)88(159)73-85-76-176-89-31-13-12-30-87(85)89)140(234)184-95(38-25-64-173-151(166)167)131(225)198-109(75-119(214)215)139(233)178-83(10)123(217)194-107(72-84-43-45-86(205)46-44-84)141(235)185-94(37-24-63-172-150(164)165)129(223)187-101(50-55-117(210)211)125(219)177-82(9)122(216)179-98(47-52-113(160)206)133(227)186-99(48-53-114(161)207)135(229)196-106(71-79(3)4)143(237)200-120(80(5)6)146(240)192-100(49-54-115(162)208)134(228)183-97(40-27-66-175-153(170)171)138(232)201-121(81(7)8)148(242)203-68-29-42-112(203)145(239)190-93(35-17-22-61-157)128(222)189-103(57-69-245-11)137(231)182-92(34-16-21-60-156)130(224)197-108(74-116(163)209)142(236)193-104(36-18-23-62-158)147(241)202-67-28-41-111(202)144(238)191-96(39-26-65-174-152(168)169)132(226)199-110(77-204)149(243)244/h12-13,30-31,43-46,76,78-83,88,90-112,120-121,176,204-205H,14-29,32-42,47-75,77,154-159H2,1-11H3,(H2,160,206)(H2,161,207)(H2,162,208)(H2,163,209)(H,177,219)(H,178,233)(H,179,216)(H,180,218)(H,181,220)(H,182,231)(H,183,228)(H,184,234)(H,185,235)(H,186,227)(H,187,223)(H,188,221)(H,189,222)(H,190,239)(H,191,238)(H,192,240)(H,193,236)(H,194,217)(H,195,230)(H,196,229)(H,197,224)(H,198,225)(H,199,226)(H,200,237)(H,201,232)(H,210,211)(H,212,213)(H,214,215)(H,243,244)(H4,164,165,172)(H4,166,167,173)(H4,168,169,174)(H4,170,171,175)
InChIKeyQYWJBYYWQATYFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRK2i Peptide (Wkkelrdayreaqqlvqrvpkmknkprs): Class, Identity, and Procurement Context


GRK2i (CAS 148505-03-7) is a synthetic 28‑amino‑acid polypeptide whose sequence, WKKELRDAYREAQQLVQRVPKMKNKPRS, corresponds to the Gβγ‑binding domain of G‑protein‑coupled receptor kinase 2 (GRK2). It functions as a competitive Gβγ antagonist, preventing the Gβγ‑dependent membrane translocation and activation of GRK2 [1]. Because it selectively disrupts the Gβγ–GRK2 interface rather than binding the kinase active site, it offers a mechanism distinct from ATP‑competitive GRK2 inhibitors [2]. GRK2i is supplied as a trifluoroacetate salt or free base, with HPLC purity ≥95% and aqueous solubility of ≥2 mg/mL, making it compatible with both in vitro biochemical assays and acute cellular delivery paradigms .

Why Gβγ‑Targeting Peptides Cannot Be Interchanged: The Case of GRK2i


Although multiple peptides and small molecules target the Gβγ signaling hub, their functional consequences diverge sharply because of differences in binding epitopes, selectivity for Gβγ isoforms, and downstream effector interference. For instance, the small‑molecule Gβγ inhibitor gallein blocks a broad range of Gβγ effectors, whereas GRK2i was explicitly designed to mimic the GRK2 Gβγ‑binding domain and preferentially antagonizes Gβγ‑mediated GRK2 activation [1]. Similarly, linear peptide inhibitors derived from the β2‑adrenergic receptor intracellular loop 1 (e.g., AKFERLQTVTNYFITSE) inhibit GRK2, GRK3, and GRK5 with IC50 values in the sub‑micromolar range, but they do so by occupying the kinase active site, not by sequestering Gβγ [2]. Consequently, substituting GRK2i with a generic Gβγ antagonist or a pan‑GRK inhibitor can produce contradictory experimental outcomes, particularly in systems where GRK2‑specific phosphorylation or Gβγ‑dependent microtubule regulation is the endpoint of interest [3]. Procurement decisions must therefore account for the precise molecular mechanism and selectivity profile required for the intended application.

Quantitative Differentiation of GRK2i (Wkkelrdayreaqqlvqrvpkmknkprs) Against Closest Analogs


GRK2i Selectively Blocks Gβγ‑GRK2 Interaction, While Gallein Exhibits Broad Gβγ Effector Inhibition

GRK2i and gallein both function as Gβγ antagonists, but their selectivity profiles differ fundamentally. GRK2i (100 μM) attenuated the decrease in PAR2‑RLuc8/TGN38‑Venus BRET signal in HEK293 cells exposed to trypsin, cathepsin‑S, and neutrophil elastase to a similar degree as gallein, indicating comparable efficacy in blocking Gβγ‑dependent PAR2 trafficking [1]. However, gallein is known to promiscuously inhibit multiple Gβγ effectors, including PI3K, PLCβ, and adenylyl cyclase [2], whereas GRK2i was designed from the GRK2 Gβγ‑binding domain and preferentially antagonizes the Gβγ–GRK2 interface [3]. This mechanistic specificity means GRK2i can dissect GRK2‑dependent signaling events without globally suppressing all Gβγ‑mediated pathways.

G protein-coupled receptor kinase 2 Gβγ antagonist Selectivity profiling

GRK2i Disrupts Gβγ‑Microtubule Interaction in PC12 Cells, Whereas the Gβγ Activator mSIRK Promotes Neurite Outgrowth

In NGF‑differentiated PC12 cells, treatment with 5 μM GRK2i for 10–60 minutes caused neurite damage, disrupted microtubule organization, and significantly reduced neurite length compared to untreated controls [1]. Quantitative image analysis showed that GRK2i decreased the percentage of neurite‑bearing cells and shortened the average neurite length (p < 0.05) relative to vehicle [2]. In the same cellular model, the Gβγ activator peptide mSIRK (1 μM) produced the opposite effect—stimulating neurite outgrowth and increasing neurite length—confirming that GRK2i’s action is specifically attributable to Gβγ sequestration rather than nonspecific cytotoxicity [1]. This bidirectional modulation establishes GRK2i as a functional probe for Gβγ‑dependent cytoskeletal dynamics.

Neurite outgrowth Microtubule dynamics Gβγ signaling

GRK2i Fails to Affect μ‑Opioid Receptor Desensitization in LC Neurons Unless ERK1/2 Is Also Inhibited, Contrasting with βARKct Effects in Other Systems

Whole‑cell patch‑clamp recordings of GIRK currents in locus coeruleus neurons showed that intracellular dialysis of GRK2i (100 μM) did not alter the rate or extent of acute μ‑opioid receptor desensitization in wild‑type or β‑arrestin‑2 knockout mice [1]. Significant attenuation of desensitization required simultaneous blockade of GRK2 (via GRK2i) and ERK1/2 (via U0126), indicating that a parallel ERK1/2 pathway compensates for GRK2 inhibition in native neurons [1]. This finding contrasts with results in cardiac myocytes, where expression of the longer GRK2 carboxyl‑terminal fragment βARKct alone is sufficient to restore β‑adrenergic receptor responsiveness [2]. The discrepancy highlights the cell‑type‑specific efficacy of Gβγ‑sequestering peptides and underlines that GRK2i’s effects are context‑dependent.

μ-opioid receptor Acute desensitization GRK2 in native neurons

GRK2i Displays Sub‑Micromolar Functional Potency in Kv7.4 Channel Modulation, Comparable to Gallein

In excised inside‑out patch recordings from HEK293 cells expressing Kv7.4 channels, both GRK2i and gallein inhibited Gβγ‑stimulated channel open probability. Gβγ subunits (2–250 ng/mL) enhanced the open probability of Kv7.4 channels, and this enhancement was prevented by pretreatment with either GRK2i or gallein [1]. While exact IC50 values for GRK2i in this assay were not reported, the study placed GRK2i alongside gallein and an anti‑Gβ antibody as equipotent blockers of Gβγ‑dependent Kv7.4 modulation [2]. This functional equivalence in an electrophysiological assay supports the interchangeability of GRK2i and gallein for acute Gβγ scavenging experiments while reinforcing that GRK2i achieves the same endpoint through a peptidic rather than small‑molecule scaffold.

Kv7.4 channel Vascular smooth muscle Gβγ electrophysiology

Validated Application Scenarios for GRK2i (Wkkelrdayreaqqlvqrvpkmknkprs) Based on Differential Evidence


Isolating GRK2‑Dependent Gβγ Signaling from Global Gβγ Effector Activation

Investigators seeking to attribute a cellular response specifically to GRK2‑mediated Gβγ signaling, as opposed to other Gβγ effectors (PI3K, PLCβ, adenylyl cyclase), can use GRK2i as a selective probe. Because GRK2i mimics the GRK2 Gβγ‑binding domain, it preferentially disrupts the Gβγ–GRK2 interface without globally inhibiting all Gβγ‑dependent pathways, a limitation of broad‑spectrum inhibitors like gallein [1]. Parallel experiments with gallein can then be employed to confirm whether the phenotype extends beyond GRK2 to other Gβγ targets.

Validating Gβγ‑Dependent Cytoskeletal Rearrangement in Neuronal Models

GRK2i at 5 μM reliably disrupts microtubule organization and inhibits neurite outgrowth in NGF‑differentiated PC12 cells within 10–60 minutes of treatment [2]. This rapid, quantifiable effect—opposite to the neurite‑promoting activity of the Gβγ activator mSIRK—provides a robust positive control for Gβγ sequestration experiments and can serve as a quality‑control bioassay for newly synthesized or purchased GRK2i batches.

Electrophysiological Studies of Gβγ‑Modulated Ion Channels Where Peptide Washout Is Advantageous

In patch‑clamp experiments examining Kv7.4 or other Gβγ‑regulated channels, GRK2i offers a peptidic alternative to small‑molecule Gβγ inhibitors. Its aqueous solubility (≥2 mg/mL) and peptide backbone facilitate removal by bath perfusion, enabling reversible Gβγ blockade that is harder to achieve with lipophilic compounds such as gallein . This property is especially valuable for inside‑out patch configurations where rapid solution exchange is feasible.

Dual‑Inhibitor Strategies to Expose Parallel Signaling Pathways in Native Tissue

As demonstrated in locus coeruleus neurons, GRK2i alone did not affect μ‑opioid receptor desensitization; only when combined with the MEK/ERK1/2 inhibitor U0126 was desensitization eliminated [3]. This finding positions GRK2i as a critical component in dual‑inhibitor protocols designed to unmask compensatory signaling networks in native neuronal preparations, an experimental design not feasible with less specific Gβγ antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wkkelrdayreaqqlvqrvpkmknkprs

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.